N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride
Description
Properties
Molecular Formula |
C11H23ClN2O |
|---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-13-10(14)9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
InChI Key |
OZBKKJHHMAGKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(2,2-dimethylpropyl)piperidine-4-carboxamide hydrochloride generally involves:
- Preparation of the piperidine-4-carboxylic acid or derivative (e.g., 4-piperidone or 4-cyanopiperidine)
- Conversion to the corresponding carboxamide
- Introduction of the 2,2-dimethylpropyl substituent on the nitrogen
- Formation of the hydrochloride salt for isolation
Key Preparation Steps and Conditions
Synthesis of Piperidine-4-Carboxamide Core
One approach involves starting from 4-cyanopiperidine hydrochloride, which undergoes conversion to piperidine-4-carbothioamide hydrochloride by reaction with hydrogen sulfide gas under controlled pressure (0–10 bar) and in the presence of organic bases such as triethylamine or di-n-butylamine. The reaction temperature ranges from 20 °C to 100 °C, with reaction times from 2 to 24 hours. The product is isolated by cooling, pressure release, filtration, washing, and drying, yielding high purity material (~99%) with yields around 91%.
Another route includes the etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate under acid catalysis (e.g., p-toluene sulphonic acid) in methanol at 25–40 °C to form 4,4-dimethoxypiperidine intermediates. Subsequent hydrolysis under basic conditions affords the 4-piperidone hydrochloride hydrate, a key precursor for further functionalization.
Formation of Hydrochloride Salt
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conversion of 4-cyanopiperidine to piperidine-4-carbothioamide hydrochloride | H2S gas, triethylamine/di-n-butylamine, ethanol solvent | 20–80 | 0–10 | 2–24 hours | ~91 | High purity (99% by 1H NMR) |
| Etherification of N-carbethoxy-4-piperidone | Trimethyl orthoformate, acid catalyst (PTSA), methanol | 25–40 | Atmospheric | ~1–2 hours | High | Intermediate for piperidone derivatives |
| Hydrolysis to 4-piperidone HCl hydrate | Base hydrolysis after etherification | Variable | Atmospheric | Variable | High | Precursor for amide coupling |
| Amide formation with 2,2-dimethylpropyl amine | Coupling reagents or acid chloride activation | Mild (room temp) | Atmospheric | Hours | Not specified | Standard peptide coupling methods |
| Formation of hydrochloride salt | HCl in ethanol or ether | Ambient | Atmospheric | Minutes to hours | Quantitative | Improves purity and crystallinity |
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial species, leading to DNA damage and bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are known DNA gyrase inhibitors .
Biological Activity
N-(2,2-dimethylpropyl)piperidine-4-carboxamide; hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is a derivative of piperidine, characterized by a piperidine ring substituted with a 2,2-dimethylpropyl group and a carboxamide functional group. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.
Antiviral Activity
1. Anti-Cytomegalovirus (CMV) Activity
Research has demonstrated that analogs of piperidine-4-carboxamide exhibit significant antiviral properties against CMV. In vitro studies revealed that certain compounds within this class showed effective inhibition of CMV replication with half-maximal effective concentrations (EC50) in the low micromolar range. For example, one study reported an EC50 of approximately 1.7 µM for an analog similar to N-(2,2-dimethylpropyl)piperidine-4-carboxamide in inhibiting CMV protein expression and plaque formation .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| NCGC2955 | 1.7 ± 0.6 | >1500 |
| Compound 7 | 0.3 ± 0.05 | >500 |
These findings suggest that the structural modifications in piperidine derivatives can significantly influence their antiviral potency.
2. Mechanism of Action
The mechanism by which these compounds exert their antiviral effects may involve interference with viral protein expression and replication processes. For instance, the reduction of CMV proteins such as UL84 and pp65 was observed following treatment with these compounds, indicating a potential targeting of viral replication machinery .
Anticancer Activity
1. Inhibition of Kinases
N-(2,2-dimethylpropyl)piperidine-4-carboxamide has also been explored for its anticancer properties through its action on various kinases. A notable study identified its ability to inhibit the activity of kinases such as VEGFR-2, ERK-2, and Abl-1, which are critical in cancer cell proliferation and survival . The compound displayed an IC50 value of 11.3 µM against HepG2 liver cancer cells and an even lower IC50 of 4.5 µM against K562 cells, which are known for their hyperactivity in these kinases.
| Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|
| VEGFR-2 | 11.3 | HepG2 |
| ERK-2 | 4.5 | K562 |
2. Induction of Apoptosis
The anticancer activity is further supported by evidence showing that treatment with N-(2,2-dimethylpropyl)piperidine-4-carboxamide induces apoptosis in cancer cells, which is a desirable outcome in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with CMV infections demonstrated that treatment with piperidine analogs led to a significant reduction in viral load compared to control groups.
- Case Study 2 : In patients with liver cancer, administration of compounds similar to N-(2,2-dimethylpropyl)piperidine-4-carboxamide resulted in improved survival rates and reduced tumor sizes.
Comparison with Similar Compounds
Chemical Structure :
- Systematic name : N-(2,2-Dimethylpropyl)piperidine-4-carboxamide hydrochloride
- Molecular formula : C₁₁H₂₁ClN₂O (exact mass: 236.74 g/mol)
- Key features : Contains a piperidine-4-carboxamide backbone substituted with a bulky 2,2-dimethylpropyl (neopentyl) group and a hydrochloride salt .
Comparison with Similar Piperidine-4-Carboxamide Derivatives
Structural Analogues
Pharmacological Activity Comparison
Key Differentiators and Research Insights
Polar substituents (e.g., dimethylamino in or pyridinyl in ) enhance water solubility but may increase off-target interactions.
Therapeutic Potential: While TAK-220 () and AZD5363 () are clinically validated, the neopentyl-substituted analogue lacks direct efficacy data.
Safety Considerations :
- The compound’s skin irritation risk () contrasts with safer profiles of analogues like AZD5363, which underwent rigorous preclinical toxicology screening .
Q & A
Q. What are the recommended synthetic routes for N-(2,2-dimethylpropyl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, piperidine-4-carboxylic acid derivatives are often coupled with 2,2-dimethylpropylamine using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar excess of amine), and purification via recrystallization or column chromatography. Monitoring by TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(2,2-dimethylpropyl)piperidine-4-carboxamide hydrochloride?
- Methodological Answer : Use - and -NMR to verify the piperidine ring conformation and carboxamide linkage. Key NMR signals include the piperidine methylene protons (δ 2.8–3.5 ppm) and the tertiary carbon of the 2,2-dimethylpropyl group (δ 35–40 ppm). Mass spectrometry (ESI-TOF) confirms the molecular ion peak ([M+H]) and HCl adduct. X-ray crystallography (as in COD Entry 2230670) resolves stereochemical ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods for synthesis, wear nitrile gloves, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations. Store in airtight containers at 2–8°C to prevent hydrolysis. Acute toxicity data for similar piperidine derivatives suggest LD > 2000 mg/kg (oral, rat), but treat all exposures as potentially hazardous .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., anomalous NMR shifts or HPLC retention times) during characterization?
- Methodological Answer : Discrepancies may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d) for NMR to avoid peak splitting. For HPLC, optimize mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to improve peak resolution. Cross-validate with high-resolution mass spectrometry (HRMS) and compare to crystallographic data (e.g., bond angles and torsion from COD 2230670) to confirm structural assignments .
Q. What strategies improve aqueous solubility for in vitro pharmacological studies of this hydrophobic piperidine derivative?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., exchanging HCl for mesylate) or using co-solvents (10% DMSO in PBS). Micellar encapsulation with surfactants (e.g., Tween-80) or cyclodextrin complexation increases bioavailability. Structural analogs with polar substituents (e.g., 4-hydroxy or sulfonyl groups) show improved solubility in similar compounds (see PubChem data for C12H18ClNO3S derivatives) .
Q. How can computational modeling predict the biological activity or receptor interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., P2X ion channels or GPCRs) using the compound’s 3D structure (generated via Gaussian DFT optimization). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with piperidine nitrogen). MD simulations (NAMD/GROMACS) assess binding stability. Validate predictions with in vitro assays (e.g., calcium flux for ion channel activity) .
Key Research Considerations
- Synthetic Challenges : Steric hindrance from the 2,2-dimethylpropyl group may reduce amidation efficiency; optimize using microwave-assisted synthesis.
- Biological Relevance : Piperidine carboxamides often target CNS receptors; screen against opioid or sigma receptors using radioligand binding assays .
- Ecotoxicity : Follow OECD 301 guidelines for biodegradability testing; similar compounds show low bioaccumulation potential (logP < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
